molecular formula C13H8F2O B1294998 2,6-Difluorobenzophenone CAS No. 59189-51-4

2,6-Difluorobenzophenone

Cat. No.: B1294998
CAS No.: 59189-51-4
M. Wt: 218.2 g/mol
InChI Key: KTRGJHDNHIPMEY-UHFFFAOYSA-N
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Description

2,6-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2O. It is a yellow crystalline powder with a melting point of 69-71°C. This compound is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Difluorobenzophenone involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the catalyst.

Another method involves the photochlorination of 2-fluorotoluene to produce 2-fluorodichlorotoluene or 2-fluorotrichlorotoluene, followed by a Friedel-Crafts reaction and condensation with fluorobenzene. The final product is obtained through hydrolysis and oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification methods, such as recrystallization, play a crucial role in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

    Reduction Reactions: The major product is 2,6-difluorobenzhydrol.

    Oxidation Reactions: Major products include 2,6-difluorobenzoic acid and other oxidized derivatives.

Scientific Research Applications

2,6-Difluorobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals and electronic materials.

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzophenone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: This compound has fluorine atoms at the para positions instead of the ortho positions.

    3,3’-Difluorobenzophenone: This compound has fluorine atoms at the meta positions.

    4,4’-Dichlorobenzophenone: This compound has chlorine atoms instead of fluorine atoms.

Uniqueness

2,6-Difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The ortho positioning of the fluorine atoms can lead to different steric and electronic effects compared to the para or meta positions, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(2,6-difluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRGJHDNHIPMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207928
Record name 2,6-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59189-51-4
Record name (2,6-Difluorophenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59189-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059189514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIFLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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